
4-(4-Bromo-2-methylphenyl)-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-2-methylphenyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom on a methyl-substituted phenyl ring and a chlorine atom on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-2-methylphenyl)-2-chloropyridine typically involves the halogenation of precursor compounds. One common method is the bromination of 2-methylphenyl derivatives followed by chlorination of the pyridine ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and thionyl chloride or phosphorus pentachloride for chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Bromo-2-methylphenyl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-(4-Bromo-2-methylphenyl)-2-chloropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-2-methylphenyl)-2-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets, influencing biological pathways and therapeutic outcomes.
Comparación Con Compuestos Similares
4-Bromo-2-methylphenol: A compound with a similar brominated phenyl ring but lacking the pyridine moiety.
2-Bromo-4-methylphenol: Another brominated phenol with a different substitution pattern.
4-Bromo-N-(2-methylphenyl)benzamide: A compound with a brominated phenyl ring and an amide group.
Uniqueness: 4-(4-Bromo-2-methylphenyl)-2-chloropyridine is unique due to the combination of a brominated phenyl ring and a chlorinated pyridine ring. This dual halogenation can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H9BrClN |
|---|---|
Peso molecular |
282.56 g/mol |
Nombre IUPAC |
4-(4-bromo-2-methylphenyl)-2-chloropyridine |
InChI |
InChI=1S/C12H9BrClN/c1-8-6-10(13)2-3-11(8)9-4-5-15-12(14)7-9/h2-7H,1H3 |
Clave InChI |
SXGKOAVVJLDZLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)C2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


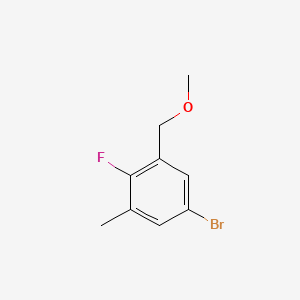
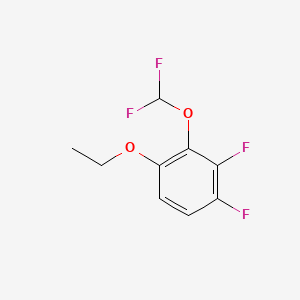


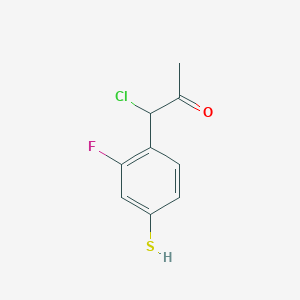
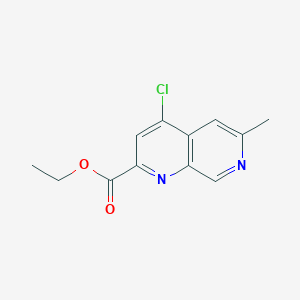
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B14037119.png)
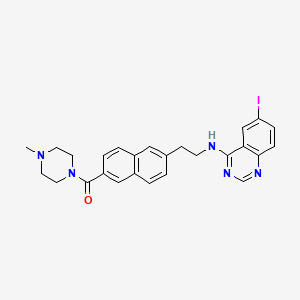

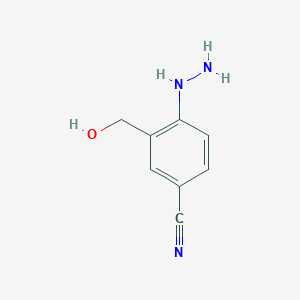
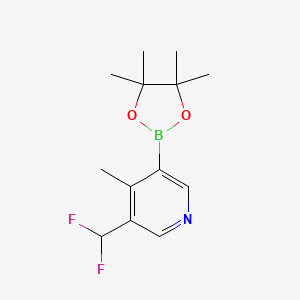
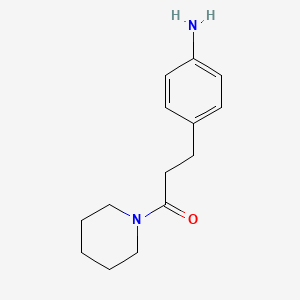
![rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14037147.png)

